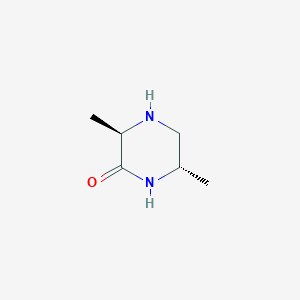![molecular formula C10H11N3O2 B14032857 Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,5-a]pyridine core with an ethyl ester and an amino group at specific positions, making it a valuable scaffold for drug development and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted imidazo[1,5-a]pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has a chloro substituent instead of an amino group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2,11H2,1H3 |
Clé InChI |
KBOBDEHFEIJGTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=CN2C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
![3-(6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14032795.png)


![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)




![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
